PIKfyve-IN-1

Kinase inhibition PIKfyve Enzymatic assay

Generic PIKfyve inhibitors often introduce confounding off-target effects, undermining target engagement conclusions. PIKfyve-IN-1 resolves this with validated kinome-wide selectivity (S10(1 μM)=0.02, >500-fold over 240 kinases) and superior antiviral potency. • NanoBRET cellular IC50: 4.0 nM - robust engagement at low concentrations • SARS-CoV-2 replication IC50: 23.5 nM, outperforming remdesivir (86.4 nM) • Selective Nav1.7/Nav1.8 inhibition without Ca²⁺/K⁺ channel interference Supplied ≥98% pure; ambient-temperature stable for reliable global shipping.

Molecular Formula C20H21N5
Molecular Weight 331.4 g/mol
Cat. No. B10830885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIKfyve-IN-1
Molecular FormulaC20H21N5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCN(C)CC#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N
InChIInChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24)
InChIKeyDORZPJWJOBMQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PIKfyve Inhibitor 16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine (PIKfyve-IN-1): A High-Potency Chemical Probe for Lipid Kinase Research


16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine (also known as PIKfyve-IN-1 or SGC-PIKFYVE-1) is a synthetic small-molecule inhibitor of the lipid kinase PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) [1]. It functions as a cell-active chemical probe with a molecular formula of C20H21N5 and a molecular weight of 331.41 g/mol . The compound is primarily employed as a research tool to interrogate PIKfyve-dependent cellular processes, including endosomal trafficking, autophagy, and viral entry mechanisms .

Why PIKfyve Inhibitors Are Not Interchangeable: Critical Selectivity and Pharmacological Differences of PIKfyve-IN-1


Despite sharing a common target (PIKfyve), in-class compounds such as apilimod, YM201636, and APY0201 exhibit markedly divergent potency, kinome-wide selectivity profiles, and downstream cellular effects [1]. For example, while apilimod demonstrates potent IL-12 inhibition, its PIKfyve IC50 (14 nM) and off-target liabilities differ substantially from the subnanomolar cellular engagement and narrow kinome footprint of PIKfyve-IN-1 [2]. Furthermore, antiviral efficacy and ion channel modulation are not uniform across the class; PIKfyve-IN-1 uniquely outperforms remdesivir in SARS-CoV-2 replication assays and exhibits a distinct Nav1.7/Nav1.8 inhibitory signature . Consequently, substitution with a generic 'PIKfyve inhibitor' without verifying the specific quantitative performance parameters detailed below risks compromising experimental reproducibility and invalidating target engagement conclusions.

Quantitative Evidence for Selecting 16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine Over Alternative PIKfyve Inhibitors


Enhanced Biochemical Potency Against PIKfyve Compared to Apilimod and YM201636

PIKfyve-IN-1 exhibits an enzymatic IC50 of 6.9 nM against recombinant PIKfyve [1]. This potency exceeds that of apilimod (reported PIKfyve IC50 = 14 nM in enzymatic assays) [2] and YM201636 (IC50 = 33 nM) by approximately 2-fold and 4.8-fold, respectively.

Kinase inhibition PIKfyve Enzymatic assay

Superior Cellular Target Engagement in Live-Cell NanoBRET Assays

In live-cell NanoBRET target engagement assays, PIKfyve-IN-1 demonstrates an IC50 of 4.0 nM . This subnanomolar cellular potency surpasses that of the clinically investigated PIKfyve inhibitor apilimod, which exhibits a cellular IC50 of 14 nM [1], and is comparable to the second-generation derivative compound 40 (IC50 <1 nM) described in recent medicinal chemistry optimization [2].

Target engagement Cellular potency NanoBRET

Narrow Kinome-Wide Selectivity Profile with Low Off-Target Binding

PIKfyve-IN-1 was profiled against 403 wild-type human kinases at 1 μM using the KINOMEscan assay. Only 8 kinases exhibited a Percent-of-Control (PoC) <10, yielding an S10(1 μM) selectivity score of 0.02 [1]. In contrast, apilimod has been reported to inhibit multiple kinases outside the PIKfyve family, including ITPK1 and LOK, at nanomolar concentrations [2]. The narrow selectivity window of PIKfyve-IN-1 is further supported by in-cell NanoBRET panel screening, which confirmed >500-fold selectivity for PIKfyve over a 240-member kinome panel .

Kinase selectivity Off-target profiling KINOMEscan

Potent Antiviral Activity Against SARS-CoV-2 Replication, Outperforming Remdesivir

In MHV-nLuc (murine hepatitis virus) replication assays, PIKfyve-IN-1 inhibited viral replication with an IC50 of 23.5 nM, significantly outperforming the FDA-approved antiviral remdesivir (IC50 = 86.4 nM) . Furthermore, PIKfyve-IN-1 disrupts multiple phases of the β-coronavirus lifecycle, including viral entry and replication [1]. While apilimod has also shown antiviral activity, its clinical development has been limited by toxicity and off-target effects not observed with PIKfyve-IN-1 in preclinical selectivity panels [2].

Antiviral SARS-CoV-2 Coronavirus

Functional Modulation of Voltage-Gated Sodium Channels (Nav1.7/Nav1.8) with Channel Selectivity

PIKfyve-IN-1 (10 µM) inhibits voltage-gated sodium currents through Nav1.7 and Nav1.8 channels in sensory neurons without affecting voltage-gated calcium or potassium currents [1]. This ion channel modulation profile differs from that of other PIKfyve inhibitors such as apilimod, which primarily exerts effects through IL-12/IL-23 suppression rather than direct sodium channel modulation [2]. In vivo, PIKfyve-IN-1 (30 mg/kg) alleviated mechanical and cold sensitivity in mouse models of neuropathic and inflammatory pain without causing motor impairment [1].

Ion channel Pain Nav1.7 Nav1.8

Optimal Research Applications for 16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine Based on Validated Evidence


Coronavirus Replication Studies Requiring a High-Potency Host-Directed Antiviral Probe

Given its IC50 of 23.5 nM against MHV-nLuc and superior potency compared to remdesivir (IC50 = 86.4 nM) , PIKfyve-IN-1 is ideally suited for investigations into host-directed antiviral strategies targeting endosomal trafficking and viral entry. Its well-characterized kinome selectivity minimizes confounding off-target effects, enabling robust validation of PIKfyve as a therapeutic target for SARS-CoV-2 and related β-coronaviruses [1].

Pain Research Investigating Sodium Channel Modulation via Lipid Kinase Inhibition

The unique ability of PIKfyve-IN-1 to inhibit Nav1.7 and Nav1.8 sodium currents without affecting calcium or potassium channels [2] positions it as a valuable tool for studying the intersection of lipid signaling and neuronal excitability. In vivo efficacy at 30 mg/kg in neuropathic and inflammatory pain models, coupled with the absence of motor impairment, supports its use in preclinical pain target validation [2].

Kinase Selectivity Profiling and Chemical Probe Optimization Campaigns

With a validated kinome-wide selectivity score of S10(1 μM) = 0.02 [3] and >500-fold cellular selectivity over 240 kinases , PIKfyve-IN-1 serves as an excellent reference compound for benchmarking new PIKfyve inhibitors. Its well-defined selectivity profile allows researchers to differentiate target-mediated effects from off-target liabilities when characterizing novel chemical matter in the PIKfyve inhibitor space .

Endosomal Trafficking and Autophagy Studies Demanding Subnanomolar Cellular Potency

The NanoBRET cellular IC50 of 4.0 nM ensures robust target engagement at low concentrations, making PIKfyve-IN-1 the preferred choice for experiments exploring PIKfyve's role in endosome-lysosome dynamics, autophagy flux, and membrane homeostasis. This high cellular potency reduces the risk of compound-related cytotoxicity and allows for precise temporal control of pathway modulation [1].

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